REACTION_SMILES
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[CH2:1]([CH:2]1[CH2:3][O:4][C:5](=[O:6])[N:7]1[C:14]([CH:15]([CH2:16][CH:17]=[CH2:18])[c:19]1[cH:20][cH:21][cH:22][cH:23][cH:24]1)=[O:25])[c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1.[Li+:33].[O:26]1[CH2:27][CH2:28][CH2:29][CH2:30]1.[OH-:32].[OH2:31].[OH2:36].[OH:34][OH:35]>>[C:14]([CH:15]([CH2:16][CH:17]=[CH2:18])[c:19]1[cH:20][cH:21][cH:22][cH:23][cH:24]1)([OH:25])=[O:26]
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Name
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C=CCC(C(=O)N1C(=O)OCC1Cc1ccccc1)c1ccccc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCC(C(=O)N1C(=O)OCC1Cc1ccccc1)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
OO
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Name
|
|
Type
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product
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Smiles
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C=CCC(C(=O)O)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |